molecular formula C14H19N5O3S B2956265 2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide CAS No. 2176152-19-3

2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide

Cat. No. B2956265
M. Wt: 337.4
InChI Key: RORSBBOMVAYMSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H19N5O3S and its molecular weight is 337.4. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has shown interest in the synthesis of novel compounds with structural similarities to "2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide", exploring their potential applications and chemical properties. For instance, studies have detailed the utility of chloroacetonitrile in constructing novel pyrazole and thiazole derivatives, highlighting the chemical versatility and potential for further biological application of these compounds (Khalil et al., 2017). Another study focused on the synthesis, characterization, and structure optimization of thiazolidinone derivatives, aiming at their potential as Entamoeba histolytica inhibitors, indicating a specific interest in targeting microbial pathogens (Mushtaque et al., 2012).

Antimicrobial Applications

Several studies have synthesized and evaluated derivatives for antimicrobial activities, suggesting the potential of such compounds in addressing drug-resistant microbial infections. For example, compounds have been developed for their antimicrobial activities against pathogenic bacteria and Candida species, focusing on the importance of chemical substituents in enhancing biological activity (Mokhtari & Pourabdollah, 2013). Similarly, research on the synthesis of new thiazolidin-4-one derivatives as antibacterial and antifungal agents indicates the ongoing search for novel antimicrobial compounds (Aneja et al., 2011).

Biological Evaluation and Activity

The biological evaluation of synthesized compounds, particularly focusing on their antimicrobial and antifungal activities, reveals a concerted effort to identify new therapeutic agents. Research includes the evaluation of novel scaffolds like Thiadiazolyl Piperidine and Piperazine derivatives for their antimicrobial activities, demonstrating the intersection of synthetic chemistry and microbiology in the quest for new treatments (Abdelmajeid et al., 2017).

properties

IUPAC Name

2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-17-12(21)9-19(14(17)22)10-2-5-18(6-3-10)8-11(20)16-13-15-4-7-23-13/h4,7,10H,2-3,5-6,8-9H2,1H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORSBBOMVAYMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2CCN(CC2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

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